molecular formula C7H14OSi B1225485 4-Trimethylsilyl-3-butyn-2-ol CAS No. 6999-19-5

4-Trimethylsilyl-3-butyn-2-ol

Cat. No. B1225485
Key on ui cas rn: 6999-19-5
M. Wt: 142.27 g/mol
InChI Key: HJJSDJHRTMFJLP-UHFFFAOYSA-N
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Patent
US05587491

Procedure details

To a solution of ii (10.0 g, 0.14 mol) in ether (200 mL) was added ethylmagnesium bromide (105 mL, 3 M in THF, 0.32 mol) dropwise at 0° C. The resulting solution was refluxed for 1.5 h. After the reaction solution was cooled to 0° C., trimethylsilyl chloride (40 mL, 0.32 mol) was added. The solution was warmed to room temperature and stirred overnight. Hydrochloric acid (100 mL, 10%) was added at 0° C. After 20 min, the two layers were separated. The aqueous layer was extracted with ether (2×50 mL). The combined organic solutions were dried over anhydrous magnesium sulfate, filtered and concentrated. Distillation of the residue gave 19.9 g (98%) ii-a as a colorless liquid: bp 80.5°-83.5° C. /17.5 mm Hg; IR (neat) 3337, 2175, 1452, 1251, 1119, 1048, and 946 cm-1 ; 1NMR (CDCl3, 300 MHz) δ4.42 (q, J=6.6 Hz, 1H, CHOH), 3.12 (br s, 1H, OH), 1,16 (d, J=6.6 Hz, 3H, CHCH3), and 0.08 (s, 9H, SiCH3); 13C NMR (CDCl3, 75.5 MHz) δ108.12, 88.19, 58.61, 24. 05, and 0.01.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([O-:5])=O.[CH2:6]([Mg]Br)[CH3:7].[CH3:10][Si:11](Cl)([CH3:13])[CH3:12].Cl>CCOCC>[CH3:10][Si:11]([CH3:13])([CH3:12])[C:6]#[C:7][CH:3]([OH:5])[CH3:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClCC(=O)[O-]
Name
Quantity
105 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to room temperature
WAIT
Type
WAIT
Details
After 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the two layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue
CUSTOM
Type
CUSTOM
Details
gave 19.9 g (98%) ii-a as a colorless liquid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C[Si](C#CC(C)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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